molecular formula C10H10O3 B2684021 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride CAS No. 6708-37-8

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Cat. No.: B2684021
CAS No.: 6708-37-8
M. Wt: 178.187
InChI Key: YIHKILSPWGDWPR-XEDAXZNXSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a chemical compound with the molecular formula C10H10O3. It is a bicyclic anhydride that features a bicyclo[2.2.2]octane skeleton with a double bond and two carboxylic anhydride groups. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by dehydration to form the anhydride . The reaction typically requires heating and may be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride involves its reactivity with various nucleophiles and electrophiles. The anhydride groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The double bond in the bicyclic structure also allows for interactions with molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

Uniqueness

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its bicyclic structure with a double bond and two anhydride groups. This configuration imparts distinct reactivity and stability compared to similar compounds, making it valuable in specific chemical and industrial applications .

Properties

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKILSPWGDWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947160
Record name 3a,4,7,7a-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24327-08-0, 6708-37-8
Record name 24327-08-0
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Record name 6708-37-8
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Record name 3a,4,7,7a-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
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Record name Endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
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Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
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Synthesis routes and methods

Procedure details

To a solution of maleic anhydride (10.30 g, 105.0 mmol) in toluene (100 mL) was added 1,3-cyclohexadiene (8.41 g, 105.0 mmol). The mixture was heated to reflux temperature and allowed to react for 3 hrs. After cooling to room temperature, the solvent was evaporated and the remaining solid was recrystallized from EtOAc/hexane to yield pure bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic anhydride as colorless crystals: 14.11 g (75% yield), mp=117° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What are the common synthetic routes for producing Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride?

A1: One established method involves the Diels-Alder reaction of α-terpinene with maleic anhydride, catalyzed by DLB []. This reaction yields 1-Isopropyl-4-methyl this compound, also referred to as α-terpinene-maleic anhydride adduct (TMA). Another approach utilizes the thermal isomerization of trans-diacids to produce exo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides [].

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers commonly employ infrared spectroscopy (IR), thin-layer chromatography (TLC), gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS) for analyzing and characterizing this compound and its derivatives []. Additionally, X-ray crystallography has been used to determine the crystal structure of related compounds, providing valuable insights into their three-dimensional arrangements [].

Q3: Has this compound been studied in the context of chiral environments?

A3: Yes, studies have investigated this compound in chiral liquid-crystalline phases using NMR spectroscopy []. This research demonstrated the differentiation of enantiotopic directions in the molecule when dissolved in chiral media like poly-gamma-benzyl-L-glutamate (PBLG) or poly-epsilon-carbobenzyloxy-L-lysine (PCBLL) []. These findings highlight the influence of chirality on the behavior of this compound and its potential relevance in asymmetric synthesis and chiral recognition.

Q4: Are there potential applications of this compound derivatives in peptide science?

A4: Research has explored the potential of this compound derivatives as peptide scaffolds []. The compound 9-Carboxyhexahydro-7-methoxy-4a,7-ethano-benzopyran-5-en-1-one, derived from the anhydride precursor 7-(2-acetoxyethyl)-4-methoxy-3a,4,7,7a-tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, has been specifically investigated for its potential in this area []. This research suggests that this compound derivatives could be valuable tools for designing and synthesizing novel peptides with unique structural and functional properties.

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